1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone
Overview
Description
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone is a complex organic compound that features a piperazine ring substituted with acetyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-aminophenyl)ethanone .
Scientific Research Applications
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The acetyl and nitrophenyl groups can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
- 1-(4-Piperazin-1-ylphenyl)ethanone
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-[4-(4-Methylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone
Uniqueness: 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both acetyl and nitrophenyl groups allows for versatile chemical modifications and interactions with various biological targets .
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15(24)17-4-8-18(9-5-17)21-10-12-22(13-11-21)20(25)14-16-2-6-19(7-3-16)23(26)27/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPOITSNDNMJTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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